molecular formula C23H29ClN4O4 B12402261 Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride

Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B12402261
M. Wt: 461.0 g/mol
InChI Key: GUZIHLHFVPEZQL-UHFFFAOYSA-N
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Description

Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various bioactive molecules. It is particularly noted for its role in the development of Irak degraders, which are compounds that target and degrade interleukin-1 receptor-associated kinase (IRAK) proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as IRAK proteins. By binding to these targets, the compound facilitates their degradation, thereby modulating the associated signaling pathways. This can lead to various biological effects, including anti-inflammatory and immunomodulatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of IRAK degraders. This sets it apart from other similar compounds that may not have the same synthetic utility or biological activity .

Properties

Molecular Formula

C23H29ClN4O4

Molecular Weight

461.0 g/mol

IUPAC Name

4-[2-(7-azaspiro[3.5]nonan-2-yl)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C23H28N4O4.ClH/c28-18-5-4-17(20(29)26-18)27-21(30)15-2-1-3-16(19(15)22(27)31)25-9-6-14-12-23(13-14)7-10-24-11-8-23;/h1-3,14,17,24-25H,4-13H2,(H,26,28,29);1H

InChI Key

GUZIHLHFVPEZQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCC4CC5(C4)CCNCC5.Cl

Origin of Product

United States

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